molecular formula C13H18ClN3O2 B1522162 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride CAS No. 1176419-87-6

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride

Cat. No. B1522162
M. Wt: 283.75 g/mol
InChI Key: PPPOICKRRFKFJW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Design and Molecular Pharmacology

  • Clinical Candidate Discovery: A similar compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as an aqueous-soluble potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 with high selectivity over ACAT-2. This compound, referred to as K-604, was considered a promising clinical candidate for treating diseases involving ACAT-1 overexpression, demonstrating enhanced aqueous solubility and oral absorption compared to its precursor compounds (Shibuya et al., 2018).

Biochemical Pharmacology and Therapeutics

  • H4 Receptor-Ligand Design for Anti-Inflammatory Properties: 2-(4-Methyl-piperazin-1-yl)-quinoxaline, a compound with a structure closely related to 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride, was identified as a lead structure for H4 receptor ligands. Compounds synthesized from this scaffold exhibited potent affinities for the H4 receptor and demonstrated significant anti-inflammatory properties in vivo, providing a promising therapeutic approach for inflammatory conditions (Smits et al., 2008).

Drug Design and Synthesis

  • Anticancer and Anti-Inflammatory Compound Synthesis: A series of compounds related to 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride were synthesized and evaluated for anticancer and anti-inflammatory activities. Some derivatives demonstrated selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity, indicating their potential for further development as therapeutic agents (Ghule, Deshmukh, & Chaudhari, 2013).

Pharmacological Activity and Mechanism of Action

  • Antihistaminic Activity: Compounds similar to 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride, specifically 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, were prepared and tested for H1-antihistaminic activity. Several compounds exhibited significant antihistaminic activity, indicating the potential use of this chemical scaffold in developing novel antihistaminic agents (Iemura et al., 1986).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-12(17)13(18)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPOICKRRFKFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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